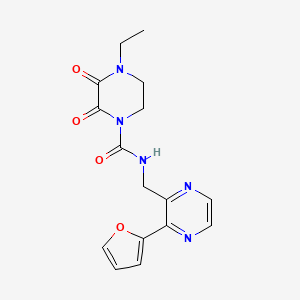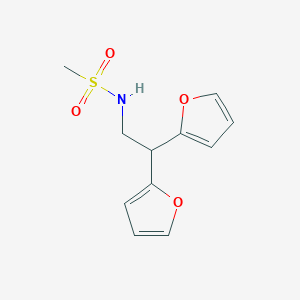![molecular formula C20H24N6O3S B2794537 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-imidazol-1-yl}-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine CAS No. 1251547-48-4](/img/structure/B2794537.png)
2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-imidazol-1-yl}-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Photoluminescent Properties
A study by Ertl et al. (2015) explored the photoluminescent properties of cationic bis-cyclometallated iridium(III) complexes, which share structural motifs with the given compound. These complexes, featuring sulfonyl-substituted cyclometallating ligands, exhibited green or blue emission, indicating potential applications in light-emitting devices. The photophysical characteristics of these complexes were thoroughly investigated, revealing high photoluminescence quantum yields in de-aerated solutions, although a significant decrease in quantum yields was observed when transitioning from solution to powder samples. This research highlights the relevance of sulfonyl and pyridine derivatives in the development of photoluminescent materials (Ertl et al., 2015).
Synthesis and Characterization of Ligands
Research by Pearce et al. (2019) involved the synthesis and characterization of pyridine-based ligands, including those with dimethylpyrazolyl and imidazolyl groups, similar to the query compound. These ligands demonstrated the ability to coordinate with metal ions such as nickel(II) and copper(II), which were then used for extraction studies. The study provides valuable insights into the synthesis routes, yields, and potential applications of these ligands in metal extraction processes (Pearce et al., 2019).
Antioxidant Evaluation
Gouda's (2012) work on the synthesis and antioxidant evaluation of pyrazolopyridine derivatives introduced a series of compounds utilizing a key intermediate similar to the core structure of the query compound. These derivatives were tested for their antioxidant properties, suggesting potential applications in the development of antioxidant agents. This research underscores the utility of pyrazolopyridine derivatives in medicinal chemistry, particularly in the search for new antioxidant compounds (Gouda, 2012).
Catalysis and Polymerization
Benade et al. (2011) investigated the vinyl-addition polymerization of norbornene catalyzed by complexes derived from pyrazolylmethylpyridine, which shares structural similarities with the query compound. The study examined the influence of metal centers and ligand nature on the polymerization process, yielding polymers with high molecular weights and narrow molecular weight distributions. This research indicates the potential of such complexes in catalyzing polymerization reactions, contributing to the synthesis of high-performance polymers (Benade et al., 2011).
Anti-Alzheimer and Anti-COX-2 Activities
A study by Attaby et al. (2009) on the synthesis of bipyridine derivatives explored their anti-Alzheimer and anti-COX-2 activities. Although not directly related to the query compound, the research on bipyridine derivatives reveals the potential for developing therapeutic agents targeting Alzheimer's disease and inflammatory conditions. The newly synthesized compounds were evaluated for their biological activities, highlighting the importance of structural variation in medicinal chemistry research (Attaby et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[1-[5-(3-methylpiperidin-1-yl)sulfonylpyridin-2-yl]imidazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-14-5-4-8-25(11-14)30(28,29)17-6-7-19(21-10-17)24-12-18(22-13-24)20(27)26-16(3)9-15(2)23-26/h6-7,9-10,12-14H,4-5,8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWINXCBDYFGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-imidazol-1-yl}-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

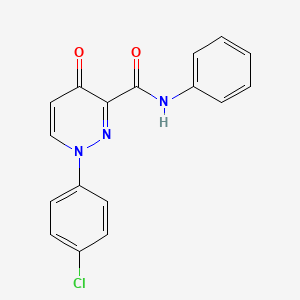
![[2-(4-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2794457.png)
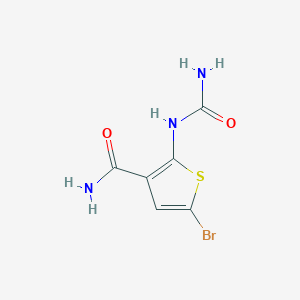
![2-(2-Chloropyridine-4-carbonyl)-1-cyclopropyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2794459.png)
![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2794460.png)
![N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2794461.png)

![2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794463.png)
![1-[1-(Butan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B2794466.png)
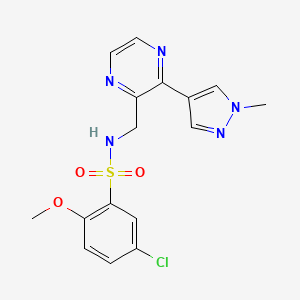
![N-butyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2794471.png)
![N-[2-(1-adamantyl)ethyl]-N-ethylamine](/img/structure/B2794472.png)
